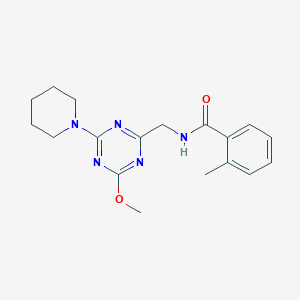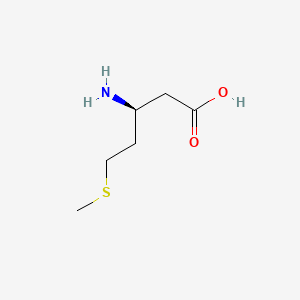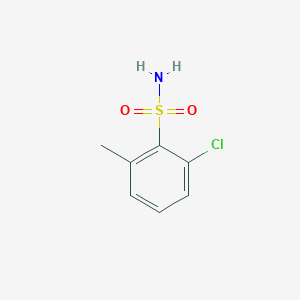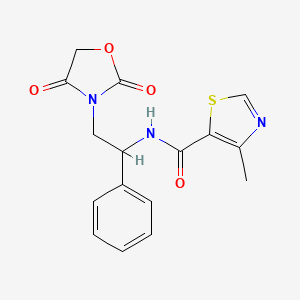![molecular formula C12H16N2O5 B2430350 3-Amino-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid CAS No. 554402-60-7](/img/structure/B2430350.png)
3-Amino-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid” is a unique chemical compound with the linear formula C12H16O5N2 . It’s a solid substance and is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC(C1=CC=C(OCC(N)=O)C(OC)=C1)CC(O)=O . This indicates the presence of various functional groups including amino, carboxyl, and ether groups. Physical And Chemical Properties Analysis
This compound is a solid . Its molecular formula is C12H16O5N2 and it has a molecular weight of 268.27 .Aplicaciones Científicas De Investigación
Potential Anti-Cancer and Anti-Inflammatory Agent
- 4′-Geranyloxyferulic acid, a derivative similar in structure, has shown potential as an anti-cancer and anti-inflammatory agent. It has been effective in preventing colon cancer growth and development in animal models when administered in various forms, including as a large bowel delivered prodrug, an inclusion complex in cyclodextrins, or coupled with anti-inflammatory agents like L-NAME. This derivative is present in commonly consumed fruits and vegetables, such as citrus fruits, indicating its potential for dietary cancer chemoprevention (Epifano et al., 2015).
Biological and Pharmacological Effects of Chlorogenic Acid
- Chlorogenic Acid (CGA) exhibits a wide array of therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. CGA modulates lipid metabolism and glucose, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. It also has hepatoprotective effects and a hypocholesterolemic influence, highlighting its broad pharmacological impact (Naveed et al., 2018).
Betacyanins and Betaxanthins: Chemistry and Biochemistry
- Betalains, specifically betacyanins (violet) and betaxanthins (yellow), are pigments with significant health benefits. They are synthesized from betalamic acid and display anti-cancer, anti-inflammatory, and antioxidant properties. Betalains contribute to health as safe dietary components and are being studied for their role in pigment synthesis and potential medical applications (Khan & Giridhar, 2015).
Syringic Acid: Pharmacological and Industrial Importance
- Syringic acid, a phenolic compound, exhibits a wide range of therapeutic applications including the prevention of diabetes, cardiovascular diseases, and cancer. It possesses antioxidant, antimicrobial, anti-inflammatory, neuro and hepatoprotective activities. Additionally, syringic acid has industrial applications in bioremediation, photocatalytic ozonation, and laccase-based catalysis, highlighting its versatility in biomedical and industrial fields (Srinivasulu et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-18-10-4-7(8(13)5-12(16)17)2-3-9(10)19-6-11(14)15/h2-4,8H,5-6,13H2,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNFIEZDVQLKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)N)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2430267.png)



![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2430275.png)


![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2430279.png)



![(2,4-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2430284.png)
![3-Azido-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2430286.png)
